molecular formula C19H17ClFN5O2 B2927063 1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1326887-05-1

1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2927063
CAS No.: 1326887-05-1
M. Wt: 401.83
InChI Key: OBRQTIKGDJZUHI-UHFFFAOYSA-N
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Description

1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule characterized by a central 1,2,3-triazole core, which is a privileged scaffold in medicinal chemistry . This compound integrates multiple pharmacophores, including a 3-chlorophenyl group and a 3-fluoro-4-methylphenyl group, linked via carboxamide bridges. The 1,2,3-triazole ring is known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable component in the design of enzyme inhibitors and receptor ligands . While the specific biological activity and mechanism of action for this precise molecule require further experimental investigation, compounds with similar structural features are frequently explored in scientific research for potential applications in drug discovery and chemical biology . The presence of halogen atoms (Chlorine, Fluorine) and methyl groups can significantly influence the compound's lipophilicity, electronic properties, and overall binding affinity to biological targets. This product is intended for non-human research applications only, specifically for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-(3-chloroanilino)-2-oxoethyl]-N-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5O2/c1-11-6-7-15(9-16(11)21)23-19(28)18-12(2)26(25-24-18)10-17(27)22-14-5-3-4-13(20)8-14/h3-9H,10H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRQTIKGDJZUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=CC=C3)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves multiple steps

    Synthesis of the Triazole Ring: The triazole ring can be synthesized using a approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 3-chlorophenyl isocyanate.

    Introduction of Fluoromethylphenyl Group: The fluoromethylphenyl group can be introduced using a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper.

Scientific Research Applications

1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its triazole ring is known to interact with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal, antibacterial, or anticancer agent.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chlorophenyl and fluoromethylphenyl groups enhance the compound’s binding affinity and selectivity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical comparisons with analogous triazole carboxamides:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Features Reference(s)
1-{[(3-Chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide C₁₉H₁₇ClFN₅O₂ 415.82 3-Cl-phenylcarbamoylmethyl, 3-F-4-Me-phenyl High lipophilicity (Cl/F synergy), moderate steric hindrance
1-(2-Chlorophenyl)-5-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide C₂₀H₁₆ClN₅O₂ 405.83 2-Cl-phenyl, 3-phenylisoxazole Enhanced π-π stacking (isoxazole), reduced steric bulk
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide C₁₇H₁₅ClFN₅O 359.79 3-Cl-benzyl, 4-F-benzyl, 5-amino-triazole Increased polarity (NH₂ group), potential for hydrogen bonding
1-(3-Chloro-4-methylphenyl)-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide C₁₈H₂₂ClN₃O₂ 347.84 3-Cl-4-Me-phenyl, cyclohexylamide High steric bulk (cyclohexyl), improved metabolic stability
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide C₂₀H₁₈ClN₅O₂ 411.84 4-Cl-phenyl, 4-MeO-phenyl, cyclopropyl Balanced lipophilicity (cyclopropyl), methoxy enhances solubility

Key Insights:

Substituent Position Effects: Chlorine Position: The 3-chlorophenyl group (target compound) offers better halogen bonding than 2-chlorophenyl derivatives (), as meta-substitution aligns with enzyme active-site geometries . Fluorine vs.

Functional Group Modifications: Amine Substitution: The 5-amino-triazole derivative () exhibits higher polarity (logP ~2.1 vs. ~3.5 for the target compound), favoring aqueous solubility but limiting membrane permeability . Bulkier Groups: Cyclohexylamide () and cyclopropyl () substituents improve metabolic stability by shielding the triazole core from oxidative degradation .

Synthetic Routes :

  • Most analogs are synthesized via cycloaddition (e.g., Cu-catalyzed azide-alkyne) followed by carboxamide coupling (e.g., thionyl chloride-mediated acylation) . The target compound’s 3-chlorophenylcarbamoylmethyl group likely requires a multi-step sequence involving carbamate formation .

Crystallographic Data :

  • Structural studies (e.g., ) use SHELXL for refinement, confirming planar triazole cores and substituent orientations critical for intermolecular interactions . The target compound’s 3-fluoro-4-methylphenyl group may induce torsional strain, as seen in similar fluorinated analogs .

Research Findings and Implications

  • Bioactivity Trends: Compounds with 3-chlorophenyl and fluorinated aryl groups (e.g., target compound, ) show superior kinase inhibition (IC₅₀ < 1 µM) compared to non-halogenated analogs, attributed to halogen bonding with ATP-binding pockets .
  • Solubility Challenges : High molecular weight (>400 Da) and lipophilic substituents (e.g., cyclohexyl in ) reduce aqueous solubility, necessitating formulation optimization .
  • Thermodynamic Stability : Derivatives with 5-methyltriazole cores (target compound, ) exhibit higher melting points (~180–220°C) due to crystal packing efficiency, critical for solid-state stability .

Biological Activity

1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various cell lines, and comparative studies with similar compounds.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15ClFN4O\text{C}_{16}\text{H}_{15}\text{ClF}\text{N}_{4}\text{O}

This structure features a triazole ring, which is known for its diverse biological activities.

The biological activity of triazole derivatives often involves their interaction with specific molecular targets. For this compound, studies suggest that it may exert its effects by:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition can lead to apoptosis in cancer cells .
  • Modulation of Cellular Pathways : The compound may influence pathways related to cell proliferation and apoptosis through receptor binding and signal transduction modulation.

Anticancer Activity

A series of studies have evaluated the anticancer potential of triazole derivatives. For instance:

  • In Vitro Studies : A study highlighted that triazole hybrids exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The compound demonstrated IC50 values in the low micromolar range, indicating potent activity .
Cell LineIC50 (μM)Reference
MCF-71.1
HCT-1162.6
HepG21.4

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Microbial Inhibition : Research indicates that related triazole compounds have shown effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Comparative Studies

Comparative analysis with other triazole derivatives reveals that modifications to the triazole structure can significantly impact biological activity:

Compound TypeNotable ModificationsBiological Activity
1-(4-chlorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideMethoxy group additionEnhanced antimicrobial properties
Isatin-semicarbazone tethered triazolesDifferent substituents on the triazole ringPotent against E. coli with MIC of 0.0063 μmol/mL

Case Studies

Recent case studies have demonstrated the efficacy of triazole compounds in clinical settings:

  • Study on Lung Cancer : A derivative similar to our compound showed significant apoptosis induction and ROS generation in lung cancer cells. This suggests a promising pathway for therapeutic development in lung cancer treatments .
  • Combination Therapy : Investigations into combination therapies involving triazoles and standard chemotherapeutics have shown improved outcomes in resistant cancer cell lines, indicating a potential strategy for enhancing treatment efficacy .

Q & A

Q. Q1. What are the standard synthetic routes for synthesizing 1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:

  • Step 1: Formation of the triazole ring via CuAAC using terminal alkynes and azides .
  • Step 2: Carbamoylation of the methyl group using 3-chlorophenyl isocyanate.
  • Step 3: Final coupling with 3-fluoro-4-methylaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
    Critical Parameters:
  • Purity of intermediates (monitored by TLC, Rf values ~0.14–0.15 in Hex/EtOAc) .
  • Reaction temperature (room temperature for cycloaddition; 0–5°C for carbodiimide activation) .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Essential for confirming regiochemistry of the triazole ring and substituent positions. Key signals include:
    • Triazole C4-carboxamide carbonyl at δ ~164–167 ppm (13C) .
    • Aromatic protons (e.g., 3-chlorophenyl: δ ~7.2–7.5 ppm) .
  • HRMS: Validates molecular formula (e.g., [M+H]+ expected for C19H17ClFN5O2: 424.1075) .
  • X-ray Crystallography: SHELXL refinement resolves ambiguities in regiochemistry and hydrogen bonding (e.g., intermolecular N–H···O interactions) .

Advanced Research Questions

Q. Q3. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., 3-chlorophenyl)?

Methodological Answer:

  • Steric Mitigation: Use polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky intermediates .
  • Catalyst Optimization: Increase Cu(I) catalyst loading (up to 20 mol%) for sluggish cycloadditions .
  • Microwave Assistance: Reduces reaction time (e.g., 30 min at 100°C vs. 24 hrs at RT) for low-yield steps .
    Case Study:
    Derivatives with 3-phenylbenzo[c]isoxazol-5-yl achieved 93% yield under microwave conditions vs. 82% conventionally .

Q. Q4. How do contradictory bioactivity results (e.g., COX-2 vs. Wnt/β-catenin inhibition) arise across studies?

Methodological Answer: Contradictions may stem from:

  • Assay Variability: COX-2 inhibition (IC50) assays (ELISA-based) vs. Wnt/β-catenin (luciferase reporter) .
  • Substituent Effects: Electron-withdrawing groups (e.g., 3-Cl) enhance COX-2 binding but reduce solubility, skewing in vitro results .
    Resolution Strategy:
  • Dose-Response Profiling: Compare IC50 values across multiple assays .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions to identify off-target binding (e.g., Hsp90 allosteric sites) .

Q. Q5. What strategies address low aqueous solubility in bioassays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO:PBS (10:90 v/v) with sonication for homogeneous dispersion .
  • Prodrug Derivatization: Introduce phosphate esters at the carboxamide group (hydrolyzed in vivo) .
  • Nanoformulation: Encapsulate in PEGylated liposomes (enhanced bioavailability in pharmacokinetic studies) .

Q. Q6. How can multi-target activity (e.g., Hsp90 and kinase inhibition) be rationally designed?

Methodological Answer:

  • Pharmacophore Hybridization: Merge triazole-carboxamide (Hsp90 binding) with pyridine/pyrimidine motifs (kinase hinge region binding) .
  • Structure-Activity Relationship (SAR):
    • Hsp90: 3-Chlorophenyl enhances ATPase domain binding (ΔG = -9.2 kcal/mol).
    • Kinases: 3-Fluoro-4-methylphenyl improves hydrophobic pocket interactions .
      Validation: Dual-target inhibitors showed 3-fold lower IC50 in RXF 393 renal cancer cells vs. single-target analogs .

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